N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide is a chemical compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a hydroxylamine functional group, which is significant in various biochemical interactions and processes. The compound's structure includes a dimethylphenyl group and a butanamide backbone, making it an interesting subject for synthesis and study in organic chemistry.
N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide can be classified as follows:
The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide typically involves several steps:
The molecular structure of N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H17N2O |
| Molecular Weight | 197.27 g/mol |
| InChI Key | Specific structural identifier |
| Canonical SMILES | CC(C)(C)C(=O)N(C1=CC=C(C=C1C)C(C)C)O |
N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide can participate in various chemical reactions:
The mechanism of action for N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide involves its interaction with biological targets.
N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide has several scientific uses:
This compound represents an intriguing area of study within medicinal chemistry due to its unique structural features and potential therapeutic applications.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8